molecular formula C14H11N5O3 B1339306 2-(6-Benzamido-9H-purin-9-yl)acetic acid CAS No. 171486-04-7

2-(6-Benzamido-9H-purin-9-yl)acetic acid

Cat. No. B1339306
M. Wt: 297.27 g/mol
InChI Key: XSEJMYVTSMVKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-Benzamido-9H-purin-9-yl)acetic acid” is a chemical compound with the CAS Number: 171486-04-7 . It has a molecular weight of 297.27 and its IUPAC name is 2-(6-benzamido-9H-purin-9-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 297.27 . The InChI code provides further information about its molecular structure .

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds, including nucleoside analogues and coordination polymers. For instance, Yadava and Yadav (2008) synthesized unusual benzimidazole nucleoside analogues with potential pharmaceutical applications, including antiviral, antitumor, and immunosuppressive properties. These compounds also have the potential for investigating nucleic acid-protein interactions and enzyme binding site parameters (Yadava & Yadav, 2008).

Crystal Engineering and Supramolecular Chemistry

Research in crystal engineering and supramolecular chemistry has led to the development of modified purine ligands and their interactions with transition metal ions. Mohapatra and Verma (2016) described the synthesis and single crystal structure elucidation of modified purine ligands, which formed complex structures with copper, silver, and cadmium, highlighting their potential in crystal engineering (Mohapatra & Verma, 2016). Adamski et al. (2015) developed an effective method for synthesizing novel adenine amides, showcasing the importance of hydrogen bonding in forming supramolecular chains (Adamski et al., 2015).

Bioorganic Chemistry and Medicinal Applications

In the realm of bioorganic chemistry and medicinal applications, Emmrich et al. (2010) synthesized a hydrolytically stable, fluorescent-labeled ATP analog as a tool for probing adenylyl cyclases, exemplifying the use of such compounds in studying enzyme functions (Emmrich et al., 2010). Bhat and Dharmaprakash (2002) investigated hippuric acid, an organic nonlinear optical material with high conversion efficiency for second harmonic generation, highlighting its potential in optical applications (Bhat & Dharmaprakash, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

2-(6-benzamidopurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEJMYVTSMVKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571618
Record name (6-Benzamido-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Benzamido-9H-purin-9-yl)acetic acid

CAS RN

171486-04-7
Record name (6-Benzamido-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 9 (1.63 g, 5 mmol) and NaOH (0.4 g, 10 mmol) were dissolved in water (20 mL) and the solution was stirred for 2 h at room temperature. The pH was adjusted to 3 using 1M HCl, causing precipitation of the product. The precipitate was separated by filtration, washed with water, and dried in vacuo to give 4 as a white solid: yield 1.4 g (95%); MS(+ESI): m/z 298 [M+H]+; 1H NMR (400 MHz, d-DMSO): δ11.682 (s, 1H), 9.11 (s, 1H), 8.81 (s, 1H), 8.52 (s, 1H), 8.09 (d, 2H, J=7.2 Hz), 7.67 (t, 1H, J=7.2 Hz), 7.60 (t, 2H, J=7.2 Hz), 5.16 (s, 2H); 13C NMR (400 MHz, CDCl3): δ169.43, 166.34, 152.89, 152,09, 150.29, 145.63, 133.74, 132.98, 128.45, 122.56, 44.88.
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.